molecular formula C14H12N2 B1591123 Anthracene-2,6-diamine CAS No. 46710-42-3

Anthracene-2,6-diamine

Cat. No. B1591123
CAS RN: 46710-42-3
M. Wt: 208.26 g/mol
InChI Key: UXOSWMZHKZFJHD-UHFFFAOYSA-N
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Description

Anthracene-2,6-diamine, with the CAS Number 46710-42-3, has a molecular formula of C14H12N2 and a molecular weight of 208.26 . It is a chemical compound that is used in various applications .


Synthesis Analysis

The synthesis of Anthracene-2,6-diamine involves organometallic couplings using a Diels–Alder adduct of 2,6-dibromoanthracene . Another approach involves the use of Pd2(dba)3 as a catalyst .


Physical And Chemical Properties Analysis

Anthracene-2,6-diamine has a predicted boiling point of 492.4±18.0 °C and a predicted density of 1.283±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Photodimerization and Photophysical Properties

Anthracene and its derivatives exhibit versatile photophysical and photochemical properties, making them valuable in various systems. They serve as energy migration probes in polymers, triplet sensitizers, molecular fluorosensors, electron acceptor or donor chromophores in artificial photosynthesis, photochromic substrates in 3D memory materials, and more. A significant feature is their ability to photodimerize under UV irradiation, which induces considerable changes in their physical properties, thus highlighting their role in preparative and structural aspects of photocycloaddition (H. Bouas-laurent et al., 2000).

Molecular Architectures

Anthracene's molecular panel-like shape and robust photophysical behavior make it a versatile building block for constructing functional molecules and molecular assemblies through covalent and non-covalent linkages. The intrinsic properties of anthracenes in multi-anthracene assemblies engender desirable chemical behaviors and properties (M. Yoshizawa & Jeremy K Klosterman, 2014).

Advanced Polymer Applications

Anthracene-containing polymers are utilized across numerous application areas due to their (tunable) luminescence, easy energy and charge transfer, and unique photo-and thermoreversible dimerization properties. The use of anthracene moieties in polymers is on the rise, driven by the need for more advanced materials (J. V. Damme & F. D. Prez, 2018).

Light-Healable Epoxy Polymers

Anthracene-based diamine crosslinkers are employed to cure commercially available monomers, producing photoreversible crosslinked epoxy polymers. These materials offer significant benefits for applications such as industrial coatings due to their light-stimulated healing capabilities and the wide range of wavelengths used in the healing process (T. Hughes et al., 2019).

Fluorescence Sensors for Water

Anthracene derivatives are designed as highly-sensitive fluorescence sensors for detecting trace amounts of water in various solvents, showcasing their utility in environmental and analytical chemistry (Y. Ooyama et al., 2014).

Sensitized Fluorescence Spectrometry

Anthracene sensitizers are utilized in a simple technique based on sensitized luminescence for detecting trace amounts of polynuclear aromatic compounds. This approach significantly improves the fluorescence signal of various compounds, illustrating its usefulness in screening complex samples (T. Vo‐Dinh & D. White, 1986).

Supramolecular Assemblies and Luminescent Properties

Anthracene's highly conjugated structure is utilized in fabricating attractive and functional supramolecular assemblies, including two-dimensional metallacycles and three-dimensional metallacages. These assemblies often show synergistic effects that enhance desired supramolecular and luminescent properties, making them applicable in host-guest chemistry, molecular sensing, light harvesting, and biomedical science (Jian-Hong Tang & Yu‐Wu Zhong, 2022).

Safety And Hazards

Anthracene-2,6-diamine is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, ingestion, and inhalation, and avoiding contact with skin and eyes .

properties

IUPAC Name

anthracene-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOSWMZHKZFJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563403
Record name Anthracene-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthracene-2,6-diamine

CAS RN

46710-42-3
Record name Anthracene-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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